REACTION_CXSMILES
|
Cl.F[C:3]1[C:8]([CH3:9])=[C:7]([I:10])[CH:6]=[CH:5][N:4]=1.[OH2:11]>COCCOC>[I:10][C:7]1[CH:6]=[CH:5][NH:4][C:3](=[O:11])[C:8]=1[CH3:9]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1C)I
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
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Details
|
The mixture was stirred at 100 C for 1.5 hours with an alkali trap
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
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Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
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Details
|
A suspension of the solid in ethanol (20 mL)
|
Type
|
STIRRING
|
Details
|
was stirred at 80 C for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether (150 mL) was added to the mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(NC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.82 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |